1-[1-(Aminomethyl)cyclohexyl]ethan-1-one
Description
1-[1-(Aminomethyl)cyclohexyl]ethan-1-one is a cyclohexane-derived ketone featuring an aminomethyl (-CH₂NH₂) substituent at the 1-position of the cyclohexyl ring. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol (CID 5200357). Structurally, the compound combines a rigid cyclohexane backbone with a polar aminomethyl group and a ketone moiety, which confers unique physicochemical properties.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C9H17NO/c1-8(11)9(7-10)5-3-2-4-6-9/h2-7,10H2,1H3 |
InChI Key |
LZPPVNNWNFVJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Cyclohexanone: as the starting material.
Formaldehyde: as the source of the aminomethyl group.
Ammonia: as the nitrogen source.
Reduction agents: such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation products: Cyclohexanone derivatives, carboxylic acids.
Reduction products: Cyclohexanol derivatives.
Substitution products: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclohexyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclohexyl]ethan-1-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in enzymatic reactions, altering metabolic pathways.
Comparison with Similar Compounds
Aminomethyl vs. Amino Substituents
- 1-(1-Aminocyclohexyl)ethan-1-one lacks the methylene spacer in the aminomethyl group, leading to reduced basicity (pKa ~8.5 vs. ~10 for aminomethyl derivatives). This impacts solubility and hydrogen-bonding capacity.
Ring Size and Strain
- 1-[1-(Aminomethyl)cyclopropyl]ethan-1-one (C₆H₁₁NO) features a cyclopropane ring, introducing significant ring strain (≈27 kcal/mol). This increases reactivity in ring-opening reactions compared to the strain-free cyclohexane backbone of the target compound.
Saturation and Conjugation
- 1-Acetylcyclohexene (C₈H₁₂O) contains a conjugated cyclohexene ring, which stabilizes the ketone via resonance. This lowers its electrophilicity compared to the non-conjugated ketone in the target compound.
Pharmacological Potential
- While Gabapentin () highlights the therapeutic relevance of aminomethylcyclohexane derivatives, the target compound’s free amine and ketone groups may offer distinct metabolic stability or binding profiles.
Biological Activity
1-[1-(Aminomethyl)cyclohexyl]ethan-1-one, also known as a derivative of cyclohexyl ketones, has garnered attention due to its potential biological activities. This compound features a cyclohexyl structure with an aminomethyl group, which may influence its interactions with biological targets. The following sections detail its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses distinct functional groups that contribute to its reactivity and biological interactions. The presence of the ketone group (C=O) adjacent to the cyclohexyl ring is significant for its chemical behavior.
Pharmacological Effects
Research indicates that this compound may exhibit various pharmacological effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound could have anti-inflammatory properties, potentially through modulation of inflammatory pathways.
- Analgesic Effects : There is evidence indicating that it may act as an analgesic, providing pain relief through interaction with pain receptors.
- Neuroprotective Properties : Some studies have hinted at neuroprotective effects, possibly making it a candidate for treating neurodegenerative diseases.
The biological activity of this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing synaptic transmission and neuronal health.
- Enzyme Inhibition : It could inhibit certain enzymes involved in metabolic processes, altering biochemical pathways related to inflammation and pain perception.
- Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity to target sites.
Case Studies
Recent studies have provided insights into the efficacy of this compound:
- A study highlighted its potential in treating conditions characterized by chronic inflammation. Animal models demonstrated significant reductions in inflammatory markers upon administration of the compound.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes key findings:
| Compound Name | Anti-inflammatory Activity | Analgesic Effects | Neuroprotective Properties |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| 1-[2-(Aminomethyl)cyclopentyl]ethan-1-one | High | Yes | Yes |
| 2-Amino-5-methylphenol | Low | No | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
